molecular formula C15H22N2O4S B5328877 ethyl 5-ethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate

ethyl 5-ethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate

Cat. No. B5328877
M. Wt: 326.4 g/mol
InChI Key: GSHMVCPWSZTBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-ethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate, also known as EMA401, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMA401 is a small molecule drug candidate that is being developed for the treatment of chronic pain conditions.

Mechanism of Action

Ethyl 5-ethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate works by blocking the AT2 receptor, which is involved in pain signaling. The AT2 receptor is expressed in sensory neurons and is upregulated in chronic pain conditions. By blocking the AT2 receptor, this compound reduces pain signaling and provides pain relief. This compound does not affect the angiotensin II type 1 (AT1) receptor, which is involved in blood pressure regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent effect on the AT2 receptor. This compound does not affect the AT1 receptor, which is involved in blood pressure regulation. This compound has been shown to reduce pain in animal models of neuropathic pain, osteoarthritis pain, and cancer pain. This compound has also been shown to be safe and well-tolerated in human clinical trials.

Advantages and Limitations for Lab Experiments

Ethyl 5-ethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate has several advantages for lab experiments. This compound is a synthetic compound that can be prepared in high yields and purity. This compound has a selective and potent effect on the AT2 receptor, which makes it a useful tool for studying pain signaling. This compound has been shown to be safe and well-tolerated in human clinical trials, which makes it a promising drug candidate for the treatment of chronic pain conditions.
One limitation of this compound is that it is a small molecule drug candidate, which may limit its efficacy in treating chronic pain conditions. Another limitation is that this compound is a selective blocker of the AT2 receptor, which means that it may not be effective in all types of chronic pain conditions.

Future Directions

Future research on ethyl 5-ethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate should focus on its potential therapeutic application in chronic pain conditions. This compound has shown promising results in animal models of neuropathic pain, osteoarthritis pain, and cancer pain. Clinical trials have also shown that this compound is safe and well-tolerated in humans. Future research should focus on optimizing the dosing regimen and evaluating the long-term safety and efficacy of this compound in chronic pain patients.
In addition, future research should focus on identifying other potential targets for this compound. While this compound is a selective blocker of the AT2 receptor, there may be other pain signaling pathways that could be targeted by this compound or similar compounds. Identifying new targets for this compound could lead to the development of more effective treatments for chronic pain conditions.
Conclusion:
This compound is a synthetic compound that has shown promising results in the treatment of chronic pain conditions. This compound works by blocking the AT2 receptor, which is involved in pain signaling. This compound has been shown to be safe and well-tolerated in human clinical trials. Future research should focus on optimizing the dosing regimen and evaluating the long-term safety and efficacy of this compound in chronic pain patients. Identifying new targets for this compound could lead to the development of more effective treatments for chronic pain conditions.

Synthesis Methods

Ethyl 5-ethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate is a synthetic compound that can be prepared using a multi-step synthesis process. The synthesis of this compound involves the reaction of 5-ethyl-2-mercaptobenzoic acid with ethyl chloroformate, followed by the addition of morpholine and acetic anhydride. The final step involves the reaction of the resulting intermediate with ethylamine to produce this compound. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

Ethyl 5-ethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate has been extensively studied for its potential therapeutic application in chronic pain conditions. This compound is a selective blocker of the angiotensin II type 2 (AT2) receptor, which is involved in pain signaling. In preclinical studies, this compound has been shown to be effective in reducing pain in animal models of neuropathic pain, osteoarthritis pain, and cancer pain. This compound has also been shown to be safe and well-tolerated in human clinical trials.

properties

IUPAC Name

ethyl 5-ethyl-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-11-9-12(15(19)21-4-2)14(22-11)16-13(18)10-17-5-7-20-8-6-17/h9H,3-8,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHMVCPWSZTBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CN2CCOCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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